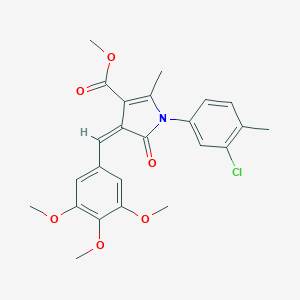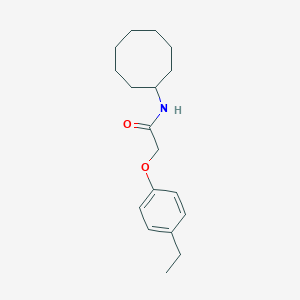![molecular formula C28H29IN4O5 B297494 N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide](/img/structure/B297494.png)
N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DIM-5 or N-[2-[[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methyleneamino]ethyl]benzamide. In
Mécanisme D'action
The mechanism of action of N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide involves the inhibition of protein kinase B (PKB) signaling. PKB is a key regulator of cell growth and survival and is often overexpressed in cancer cells. Inhibition of PKB signaling by N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide leads to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide has been shown to have anticancer properties in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide in lab experiments is its potential as a therapeutic agent for cancer and Alzheimer's disease. However, one limitation is that more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Orientations Futures
For research on N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide include further studies on its potential as a therapeutic agent for cancer and Alzheimer's disease. Additional research is also needed to fully understand the mechanism of action and potential side effects of this compound. Finally, future research could explore the potential of this compound as a tool for studying PKB signaling in cancer cells.
Méthodes De Synthèse
The synthesis of N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide involves several steps. The first step is the synthesis of 2-(2,6-dimethylanilino)-2-oxoethanol. This intermediate is then reacted with 4-(3-iodo-5-methoxyphenyl)butyric acid to obtain the corresponding ester. The ester is then treated with N-(2-phenylethyl)benzamide to obtain the final product.
Applications De Recherche Scientifique
N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide has been studied for its potential applications in scientific research. This compound has been shown to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
Nom du produit |
N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide |
|---|---|
Formule moléculaire |
C28H29IN4O5 |
Poids moléculaire |
628.5 g/mol |
Nom IUPAC |
N//'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide |
InChI |
InChI=1S/C28H29IN4O5/c1-18-8-7-9-19(2)25(18)32-24(34)17-38-26-22(29)14-21(15-23(26)37-3)16-31-33-28(36)27(35)30-13-12-20-10-5-4-6-11-20/h4-11,14-16H,12-13,17H2,1-3H3,(H,30,35)(H,32,34)(H,33,36)/b31-16+ |
Clé InChI |
QZFCWSYNFYMHSP-WCMJOSRZSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)NC(=O)COC2=C(C=C(C=C2I)/C=N/NC(=O)C(=O)NCCC3=CC=CC=C3)OC |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=C(C=C(C=C2I)C=NNC(=O)C(=O)NCCC3=CC=CC=C3)OC |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)COC2=C(C=C(C=C2I)C=NNC(=O)C(=O)NCCC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297416.png)
![Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B297417.png)
![2-[(3-Chloro-2-methylphenyl)imino]-3-ethyl-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297419.png)
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297420.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[2-(prop-2-ynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B297421.png)
![Methyl 4-{5-[(2-{[4-(methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B297423.png)
![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)
![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)
![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297428.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)
